molecular formula C11H12F2O2S B15385544 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B15385544
M. Wt: 246.28 g/mol
InChI Key: ZVJBOIDUBNIWNR-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C11H12F2O2S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound, with the molecular formula C11H12F2O2SC_{11}H_{12}F_2O_2S and a molar mass of approximately 246.28 g/mol, features a difluoromethoxy group and a methylthio group attached to a phenyl ring, which may influence its reactivity and interactions within biological systems.

Preliminary studies suggest that this compound interacts with specific molecular targets, potentially influencing various biochemical pathways. The unique combination of functional groups may impart distinct chemical reactivity and biological activity compared to structurally similar compounds.

Potential Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas, including:

  • Anticancer Activity : Investigations into the cytotoxic effects of similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The structural characteristics may confer antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar functionalities have been reported to exhibit anti-inflammatory properties.

Case Studies and Research Findings

  • Anticancer Activity : A study on related compounds demonstrated that modifications in the difluoromethoxy group significantly enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Studies : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
  • Inflammation Models : Research involving animal models indicated that compounds with similar structures could reduce inflammatory markers, supporting their potential as anti-inflammatory agents.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundDifluoromethoxy & methylthio groupsAnticancer, antimicrobial, anti-inflammatory
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-oneSimilar structure, different substitution patternPotentially different biological activity
1-(3-(Trifluoromethoxy)-4-(methylthio)phenyl)propan-2-oneTrifluoromethoxy instead of difluoromethoxyDifferent reactivity and biological properties

Synthesis and Modification

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Optimizing reaction conditions is crucial for improving yield and ensuring the quality of the final product. This compound's ability to undergo further modifications allows for the exploration of derivatives with enhanced properties or altered biological activities.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(16-2)10(7)15-11(12)13/h4-6,11H,3H2,1-2H3

InChI Key

ZVJBOIDUBNIWNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)OC(F)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.